molecular formula C14H13N3O B8368782 2-Naphthalenecarboxamide, 5,6-dihydro-7-(1H-imidazol-1-yl)- CAS No. 89781-88-4

2-Naphthalenecarboxamide, 5,6-dihydro-7-(1H-imidazol-1-yl)-

Cat. No. B8368782
M. Wt: 239.27 g/mol
InChI Key: WDHWKRIHZFKPAB-UHFFFAOYSA-N
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Patent
US04602022

Procedure details

To a suspension of 1,2-dihydro-3-(1-imidazolyl)-6-carboxy-naphthalene (500 mg) in DMF (10 ml) SOCl2 (2 ml) was added. Cooling in an ice bath, NH3 was passed through the reaction mixture, with stirring, for 4 hours. The reaction mixture was allowed to stand for 12 hours. The ammonium salt was filtered off and Et2O was added giving a precipitate which was chromatographed on silica gel with CHCl3 :CH3OH-CH3COOH (45:5:2.5) as eluant; 350 mg of 1,2-dihydro-3-(1-imidazolyl)-6-carbamoyl-naphthalene were obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH2:7][CH2:8][C:9]3[C:14]([CH:15]=2)=[CH:13][C:12]([C:16]([OH:18])=O)=[CH:11][CH:10]=3)[CH:5]=[CH:4][N:3]=[CH:2]1.[NH3:19]>CN(C=O)C>[N:1]1([C:6]2[CH2:7][CH2:8][C:9]3[C:14]([CH:15]=2)=[CH:13][C:12]([C:16](=[O:18])[NH2:19])=[CH:11][CH:10]=3)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1(C=NC=C1)C=1CCC2=CC=C(C=C2C1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Cooling in an ice bath
WAIT
Type
WAIT
Details
to stand for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The ammonium salt was filtered off
ADDITION
Type
ADDITION
Details
Et2O was added
CUSTOM
Type
CUSTOM
Details
giving a precipitate which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel with CHCl3

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(C=NC=C1)C=1CCC2=CC=C(C=C2C1)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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